Horminone
Overview
Description
Horminone is a diterpenoid quinone, specifically a 7,12-dihydroxyabiet-8,12-diene-11,14-dione, found in several species of the Labiatae family and has been used in traditional medicine. It has been isolated from plants such as Lepechinia bullata and Rabdosia Serra, and has shown cytotoxic properties .
Synthesis Analysis
While the papers provided do not detail the synthesis of horminone, they do describe its isolation from natural sources. Horminone was isolated from an MeOH extract of Lepechinia bullata, and its structure was confirmed through spectroscopic analysis . Additionally, horminone was first isolated from the leaves of Rabdosia Serra and its crystal structure was determined by X-ray diffraction method .
Molecular Structure Analysis
The molecular structure of horminone has been determined to be orthorhombic with space group P2_1P2_1P2_1. The crystal structure analysis reveals that horminone consists of three six-membered rings, with ring A in the chair conformation and ring C having the structure of quinone. There are also two intermolecular hydrogen bonds between two molecules .
Chemical Reactions Analysis
Horminone's interaction with ions has been studied, showing that it can form complexes with divalent ions such as Mg^2+ and Ca^2+. The horminone-Mg^2+ complex is more stable than its Ca^2+ counterpart, and this complex is able to cross bacterial membranes and bind to rRNA phosphate groups, which may inhibit the initial steps of protein synthesis .
Physical and Chemical Properties Analysis
The electrochemical properties of horminone have been studied in acetonitrile, revealing that its reduction mechanism involves a monoelectronic charge-transfer step, followed by a protonation step and a homogeneous charge-transfer step due to disproportionation of the protonated intermediate. The mechanism of this disproportionation is dependent on the pH of the solution .
Horminone's antimicrobial activity has been linked to its ability to bind to Mg^2+ ions, which facilitates its penetration into bacterial membranes and subsequent inhibition of protein synthesis . Additionally, horminone has been shown to affect liver enzymes in Wistar rats, indicating potential toxic effects that must be considered when using plant extracts containing horminone .
Relevant Case Studies
In a study on Wistar rats, horminone administration resulted in increased serum levels of liver enzymes ALT and AST, changes in hepatic cytochrome contents, and alterations in the activities of various enzymes related to glutathione metabolism. These findings suggest that horminone may have toxic effects, which are important to consider in the context of its medicinal use .
Scientific Research Applications
Effects on Liver Enzymes and Activities
A study by Ferreira et al. (1997) examined the impact of horminone on liver enzymes in Wistar rats. The findings revealed that horminone affects serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, hepatic cytochrome contents, and the activities of various liver enzymes. This suggests potential toxic effects of plant extracts containing horminone (Ferreira et al., 1997).
Analytical Methods for Horminone Detection
Pastene et al. (2005) developed a simple method for the isolation and quantitative evaluation of horminone in Sphacele chamaedryoides, a plant used in Chilean folk medicine. This method involved using fluorescence reagents to detect horminone, demonstrating its potential application in plant analysis (Pastene et al., 2005).
Antimicrobial Activity
The antibacterial properties of horminone were explored by Ulubelen et al. (2001) and Batista et al. (1994). These studies found that horminone exhibited potent antibacterial activity against various bacterial strains, highlighting its potential as an antimicrobial agent (Ulubelen et al., 2001); (Batista et al., 1994).
Structural and Electronic Parameters
Nicolás et al. (2003) conducted a study on the structural and electronic parameters of horminone. This theoretical research provided insights into the negative site of horminone favorable for binding to Mg2+ ions, potentially explaining its antibacterial mechanism (Nicolás et al., 2003).
Electrochemical Reduction Studies
Ortiz et al. (1996) investigated the electrochemical reduction of horminone in acetonitrile. This study contributed to understanding the reduction mechanism of horminone, which can be relevant in various chemical and pharmaceutical applications (Ortiz et al., 1996).
properties
IUPAC Name |
(4bS,8aS,10R)-1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3/t11-,12+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZYPYJGZYLHHT-JGRMJRGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2O)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318668 | |
Record name | Horminone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Horminone | |
CAS RN |
21887-01-4 | |
Record name | Horminone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021887014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Horminone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HORMINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR166S9YJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.